![molecular formula C17H16ClN3O3 B2438079 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide CAS No. 1421513-64-5](/img/structure/B2438079.png)
5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide
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Overview
Description
“5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound . The compound also includes a pyrazole ring, which is a class of organic compounds with the molecular formula C3H3N2H .
Synthesis Analysis
The synthesis of such compounds often involves the creation of the furan and pyrazole rings, followed by the addition of the various substituents . The exact synthesis process for this specific compound is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring containing two nitrogen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .
Scientific Research Applications
Synthesis and Potential Bioactivity
- Bioactive Compound Synthesis : The reaction of specific furan and pyrazole derivatives has been studied to synthesize potentially bioactive compounds. For instance, Abdel Hafez et al. (2001) explored reactions involving furan derivatives to create a variety of compounds, including pyrazoline and phenylpyrazoline derivatives, highlighting the versatility of furan compounds in synthetic chemistry (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001).
Pharmacological Activities
Anticancer Agent Development : Noushini et al. (2013) worked on synthesizing and testing novel derivatives for anticancer activity, replacing parts of known cytotoxic agents to find new compounds with potential efficacy against cancer cell lines (Saeedeh Noushini, E. Alipour, S. Emami, M. Safavi, S. K. Ardestani, A. Gohari, A. Shafiee, A. Foroumadi, 2013).
Anti-inflammatory Activities : A study by Abdulla et al. (2014) on substituted pyrazole derivatives prepared from specific benzamides showed promising anti-inflammatory activities. This underscores the importance of structural modifications in enhancing the therapeutic potential of chemical compounds (Mohamed M. Abdulla, A. Amr, M. Al-Omar, Azza A. Hussain, A. Shalaby, 2014).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, structure, reactivity, and potential applications. Given the presence of the furan and pyrazole rings, which are found in many biologically active compounds , it could be of interest in the development of new pharmaceuticals or agrochemicals.
properties
IUPAC Name |
5-chloro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-21-14(16-4-3-7-24-16)9-12(20-21)10-19-17(22)13-8-11(18)5-6-15(13)23-2/h3-9H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGAZMBXOPCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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